Tert-butyl (3R,4R)-3-((3,4-dimethoxyphenethyl)amino)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and substituted phenyl ethylamines. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Substitution Reactions: Introduction of the tert-butyl group and other substituents.
Hydroxylation: Addition of the hydroxyl group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could modify the amino group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of similar compounds under various conditions.
Biology and Medicine
Pharmacological Research:
Biochemical Studies: Investigating its interactions with biological molecules.
Industry
Material Science: Possible use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine-1-carboxylate would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3r,4r)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl (3r,4r)-4-hydroxypyrrolidine-1-carboxylate
- (3r,4r)-3-([2-(3,4-dimethoxyphenyl)ethyl]amino)-4-hydroxypyrrolidine
Properties
IUPAC Name |
tert-butyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(23)21-11-14(15(22)12-21)20-9-8-13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15,20,22H,8-9,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHROOKMEOFOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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